![molecular formula C22H38O3P2 B11829913 di-tert-butyl((2S,3S)-3-(tert-butyl)-4-isopropoxy-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)phosphine oxide](/img/structure/B11829913.png)
di-tert-butyl((2S,3S)-3-(tert-butyl)-4-isopropoxy-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)phosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl((2S,3S)-3-(tert-butyl)-4-isopropoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide is a complex organic compound featuring multiple tert-butyl groups and a phosphine oxide moiety
Preparation Methods
The synthesis of di-tert-butyl((2S,3S)-3-(tert-butyl)-4-isopropoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide typically involves multi-step organic reactionsIndustrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The phosphine moiety can be oxidized to form phosphine oxide.
Substitution: The tert-butyl and isopropoxy groups can participate in substitution reactions under appropriate conditions.
Reduction: The compound can be reduced using specific reagents to modify its functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Di-tert-butyl((2S,3S)-3-(tert-butyl)-4-isopropoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through its phosphine oxide and tert-butyl groups. These interactions can influence various biochemical pathways and molecular processes, depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other phosphine oxides and tert-butyl-substituted organic molecules. Compared to these, di-tert-butyl((2S,3S)-3-(tert-butyl)-4-isopropoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide is unique due to its specific structural arrangement and combination of functional groups.
Properties
Molecular Formula |
C22H38O3P2 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
(2S,3S)-3-tert-butyl-2-ditert-butylphosphoryl-4-propan-2-yloxy-2H-1,3-benzoxaphosphole |
InChI |
InChI=1S/C22H38O3P2/c1-15(2)24-16-13-12-14-17-18(16)26(20(3,4)5)19(25-17)27(23,21(6,7)8)22(9,10)11/h12-15,19H,1-11H3/t19-,26-/m0/s1 |
InChI Key |
FKHJAXVNWDSMMO-SIBVEZHUSA-N |
Isomeric SMILES |
CC(C)OC1=CC=CC2=C1[P@@]([C@H](O2)P(=O)(C(C)(C)C)C(C)(C)C)C(C)(C)C |
Canonical SMILES |
CC(C)OC1=CC=CC2=C1P(C(O2)P(=O)(C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



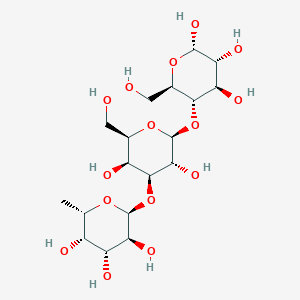
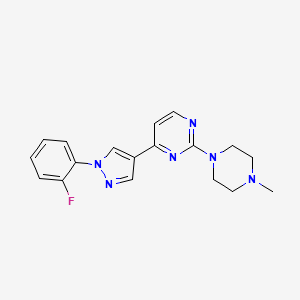
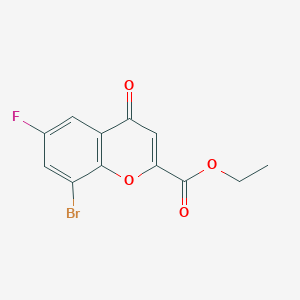

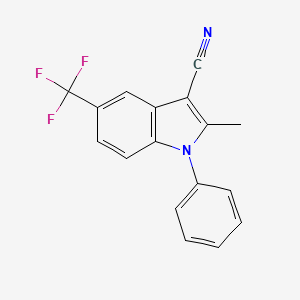

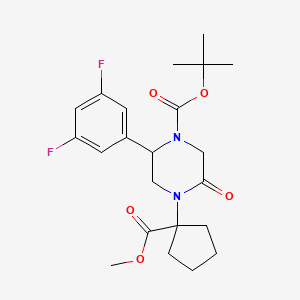
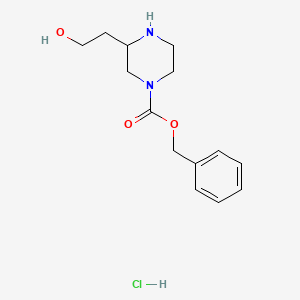

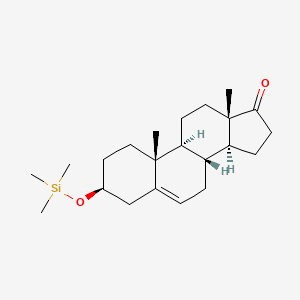


![3-[Methyl(1-naphthalenylmethyl)amino]-1-phenyl-1-Propanone](/img/structure/B11829906.png)
